The molecular structure of GSK429286A is characterized by a complex arrangement that includes multiple functional groups contributing to its biological activity. The compound features:
The structural analysis can be performed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the stereochemistry and conformation.
GSK429286A participates in various chemical reactions primarily related to its role as a kinase inhibitor. The primary reaction mechanism involves:
In vivo studies have demonstrated that oral administration leads to significant physiological effects, such as lowering mean arterial pressure in hypertensive models, indicating its potential therapeutic applications.
The mechanism of action for GSK429286A is centered around its ability to inhibit Rho-associated kinases. By blocking these kinases, GSK429286A affects several downstream signaling pathways involved in:
This dual action makes it a candidate for treating conditions related to excessive vascular contraction and certain cancer metastasis scenarios.
GSK429286A exhibits several notable physical and chemical properties:
These properties are crucial for its application in research and potential therapeutic contexts.
GSK429286A has several significant applications within scientific research:
GSK429286A demonstrates marked selectivity for Rho-associated coiled-coil kinases (ROCK1 and ROCK2), with distinct potency differences between isoforms. Biochemical assays reveal an IC₅₀ of 14 nM for ROCK1 versus 63 nM for ROCK2, indicating approximately 4.5-fold higher affinity for ROCK1 [5] [9]. This differential inhibition extends to functional cellular models:
Table 1: Selectivity Profile of GSK429286A
Target | IC₅₀ (nM) | Fold Selectivity (vs. ROCK1) |
---|---|---|
ROCK1 | 14 | 1.0 |
ROCK2 | 63 | 4.5 |
RSK | 780 | 55.7 |
p70S6K | 1940 | 138.6 |
LRRK2 | >30,000 | >2,142 |
The dihydropyridone-indazole scaffold of GSK429286A underpins its isoform discrimination through precise interactions with the ROCK ATP-binding pocket:
Figure 1: Predicted Binding Mode of GSK429286A in ROCK1(Simulated model based on kinase crystallography data)
ROCK1 ATP-Binding Pocket: - Indazole N1 ─ H-bond → Lys105 (catalytic residue) - Carboxamide C=O ─ H-bond → Met156 (hinge region) - CF₃-phenyl ─ Hydrophobic packing → Ala215/Leu205 - Fluorophenyl ─ Steric occlusion by ROCK2-Thr289
GSK429286A disrupts Rho/ROCK signaling primarily by inhibiting MYPT1 (Myosin Phosphatase Targeting Subunit 1) phosphorylation. Key mechanistic insights include:
Table 2: Functional Consequences of MYPT1 Phosphorylation Inhibition
Experimental Model | [GSK429286A] | Effect on p-MYPT1 (Thr850) | Functional Outcome |
---|---|---|---|
HEK-293 (RhoA-G14V) | 10 µM | >90% reduction | Loss of stress fiber formation |
Rat aortic rings | 190 nM | ~50% reduction | 50% vasodilation |
Human vascular SMCs | 1 µM | ~75% reduction | Abolished serum-induced contraction [3] |
By suppressing ROCK-mediated MYPT1 phosphorylation, GSK429286A profoundly alters cytoskeletal dynamics:
Cross-talk Implications: The specificity of GSK429286A clarifies parallel signaling crosstalk. Unlike ZIPK inhibition (which paradoxically increases MYPT1 phosphorylation), GSK429286A’s selective ROCK blockade coordinately reduces phospho-MYPT1, phospho-Par4, and LC20 phosphorylation without affecting MLCK or Ca²⁺ pathways [3] [6]. This enables precise dissection of ROCK-driven cytoskeletal remodeling from compensatory kinase activities.
Concluding Perspectives
GSK429286A exemplifies structure-driven optimization of ROCK isoform selectivity, with its dihydropyridone-indazole core enabling differential inhibition (ROCK1 > ROCK2) and minimal off-target effects. Its primary mechanism—suppression of MYPT1-Thr850 phosphorylation—uncouples Rho signaling from actomyosin contractility, providing a potent molecular tool for studying cytoskeletal dynamics in diseases ranging from hypertension to cancer metastasis. Future studies leveraging this compound should prioritize isoform-specific phenotypic analyses to resolve non-redundant ROCK1/ROCK2 functions.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7